6-Bromo-3-methylisoquinolin-1-amine
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Overview
Description
6-Bromo-3-methylisoquinolin-1-amine is an organic compound that belongs to the class of isoquinolines. . The compound’s structure includes a bromine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 1st position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylisoquinolin-1-amine typically involves the bromination of 3-methylisoquinoline followed by amination. One common method includes the use of bromine in nitrobenzene to achieve bromination . The subsequent amination can be carried out using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylisoquinolin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Amination: Ammonia or amine sources.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Oxidized derivatives of the isoquinoline ring.
Coupling Products: Aryl or alkyl-substituted isoquinolines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
like other isoquinolines, it may interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromoisoquinoline: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-Aminoisoquinoline: Lacks both the bromine and methyl groups, resulting in different chemical properties and applications.
Uniqueness
6-Bromo-3-methylisoquinolin-1-amine is unique due to the presence of both the bromine and methyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-3-methylisoquinolin-1-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
UGSOVMNWHPNVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)C(=N1)N |
Origin of Product |
United States |
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